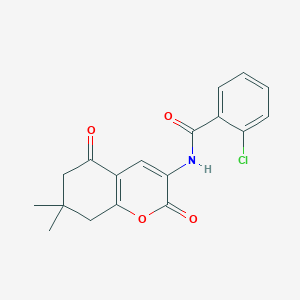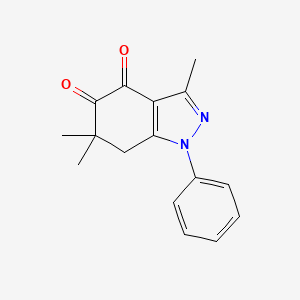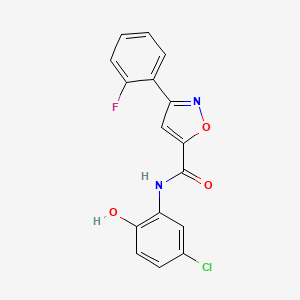![molecular formula C12H13ClN4O B4576831 N-(3-chlorophenyl)-N'-[2-(1H-pyrazol-1-yl)ethyl]urea](/img/structure/B4576831.png)
N-(3-chlorophenyl)-N'-[2-(1H-pyrazol-1-yl)ethyl]urea
Vue d'ensemble
Description
N-(3-chlorophenyl)-N'-[2-(1H-pyrazol-1-yl)ethyl]urea, commonly known as CPPU, is a synthetic plant growth regulator that has been extensively studied for its various applications in agriculture. CPPU belongs to the family of urea derivatives and is widely used to enhance fruit set, increase yield, and improve the quality of fruits and vegetables.
Applications De Recherche Scientifique
Synthesis of Novel Chemical Compounds
Researchers have developed several novel derivatives related to N-(3-chlorophenyl)-N'-[2-(1H-pyrazol-1-yl)ethyl]urea, focusing on their synthesis and structural confirmation through techniques such as IR, 1H NMR, and elementary analysis. These compounds have shown promise in various biological activities, including acting as plant growth regulators (Song Xin-jian, Gong Xian-sheng, & W. Sheng, 2006).
Potential Anticancer Agents
Some derivatives have been synthesized and identified for their potential as anticancer agents. Their electronic structure, physico-chemical properties, and docking analysis indicate a negative response against human microsomal prostaglandin E synthase 1, suggesting their utility in cancer research (Renjith Thomas et al., 2019).
Antimicrobial and Anticancer Activities
A series of novel pyrazole derivatives has been synthesized and evaluated for their in vitro antimicrobial and anticancer activity. Among these compounds, some exhibited higher anticancer activity than the reference drug doxorubicin, indicating their significant potential as antimicrobial and anticancer agents (H. Hafez, Abdel-Rhman B. A. El-Gazzar, & S. Al-Hussain, 2016).
Acaricidal Activity
Further research into N-substituted phenyl derivatives of similar chemical structures has shown acaricidal activity, indicating the versatility of these compounds in pest control applications (Xie Xian-ye, 2007).
Antioxidant Activity
New thiazole analogues possessing urea, thiourea, and selenourea functionality have been synthesized and shown potent antioxidant activity. These compounds, especially those with selenourea functionality, displayed significant activity compared to standards, suggesting their use as potent antioxidant agents (M. V. B. Reddy et al., 2015).
Propriétés
IUPAC Name |
1-(3-chlorophenyl)-3-(2-pyrazol-1-ylethyl)urea | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H13ClN4O/c13-10-3-1-4-11(9-10)16-12(18)14-6-8-17-7-2-5-15-17/h1-5,7,9H,6,8H2,(H2,14,16,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUZODNAZLIXHEI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC(=C1)Cl)NC(=O)NCCN2C=CC=N2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H13ClN4O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
264.71 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-{3-allyl-2-[(3-chlorophenyl)imino]-4-phenyl-2,3-dihydro-1,3-thiazol-5-yl}benzamide](/img/structure/B4576768.png)
![5-(2,4-dichlorophenyl)-4-[(3-phenyl-2-propen-1-ylidene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4576774.png)
![1-{[3-(2-fluorobenzyl)-1,2,4-oxadiazol-5-yl]methyl}-2-(1-methyl-1H-imidazol-2-yl)piperidine](/img/structure/B4576787.png)



![5-(2-furyl)-4-[({5-[(2,4,6-trichlorophenoxy)methyl]-2-furyl}methylene)amino]-4H-1,2,4-triazole-3-thiol](/img/structure/B4576804.png)
![6-methyl-4-[(4-methyl-1-piperidinyl)carbonyl]-3-phenylisoxazolo[5,4-b]pyridine](/img/structure/B4576812.png)
![5-{[5-(2-chloro-5-nitrophenyl)-2-furyl]methylene}-1-(4-ethoxyphenyl)-2-thioxodihydro-4,6(1H,5H)-pyrimidinedione](/img/structure/B4576814.png)
![8-methyl-7-[(2-methylbenzyl)oxy]-4-phenyl-2H-chromen-2-one](/img/structure/B4576823.png)
![1-[(3-ethyl-5-methyl-4-isoxazolyl)carbonyl]-4-phenylpiperazine](/img/structure/B4576843.png)
![N-(2,3-dihydro-1,4-benzodioxin-6-yl)-2-{[5-(4-morpholinylmethyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4576852.png)
![2-chloro-N-(3-{[(tetrahydro-2-furanylmethyl)amino]carbonyl}phenyl)benzamide](/img/structure/B4576860.png)
